Proglumide sodium salt

説明

Proglumide sodium salt is a non-peptide cholecystokinin receptor antagonist. It is known for its ability to selectively block the effects of cholecystokinin, particularly in the central nervous system. This compound has been studied for its potential therapeutic applications, especially in the treatment of gastrointestinal disorders and pain management .

準備方法

Synthetic Routes and Reaction Conditions: Proglumide sodium salt is synthesized through a series of chemical reactions involving the formation of 4-benzoylamino-5-dipropylamino-5-oxopentanoic acid, which is then converted to its sodium salt form. The synthesis typically involves the following steps:

Formation of the amide bond: This involves the reaction of benzoyl chloride with dipropylamine to form N-benzoyl-N’,N’-dipropylamine.

Formation of the oxopentanoic acid: The intermediate is then reacted with glutaric anhydride to form 4-benzoylamino-5-dipropylamino-5-oxopentanoic acid.

Conversion to sodium salt: The final step involves neutralizing the acid with sodium hydroxide to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, purification steps, and quality control to ensure the final product meets pharmaceutical standards .

Types of Reactions:

Substitution Reactions: this compound can undergo substitution reactions, particularly at the amide and carboxylate groups.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield its constituent amines and acids.

Common Reagents and Conditions:

Sodium hydroxide: Used for the neutralization step in the synthesis.

Benzoyl chloride and dipropylamine: Used in the formation of the amide bond.

Glutaric anhydride: Used in the formation of the oxopentanoic acid.

Major Products Formed:

N-benzoyl-N’,N’-dipropylamine: Intermediate in the synthesis.

4-benzoylamino-5-dipropylamino-5-oxopentanoic acid: Precursor to the sodium salt form.

科学的研究の応用

Scientific Research Applications

Proglumide sodium salt has been extensively studied for its applications in several scientific domains:

Gastroenterology

This compound is utilized to investigate the role of CCK in digestive processes. It has been shown to inhibit CCK-stimulated amylase secretion and prevent CCK-induced glucose uptake in pancreatic acini, which is crucial for understanding pancreatic function and digestive enzyme regulation .

Case Study: Effects on Macronutrient Selection

A study on European sea bass demonstrated that proglumide influences macronutrient selection, providing insights into dietary preferences influenced by hormonal signaling .

Oncology

In cancer research, this compound has been evaluated for its effects on tumor growth. It has been shown to block the growth of HT29 colon carcinoma cells in response to gastrin 17 treatment, suggesting a potential role in cancer therapy by modulating growth factor signaling pathways .

Table 1: Effects of Proglumide on Colon Carcinoma Cells

Pain Management

This compound has been explored for its analgesic properties, particularly in enhancing the effects of opioid drugs. It has shown potential in reducing morphine dosage requirements while maintaining analgesic efficacy, thus minimizing side effects associated with high opioid doses .

Mechanism of Action

Proglumide may prolong the activity of enkephalins—natural peptides with analgesic properties—by inhibiting enzymes responsible for their degradation. This mechanism underlines its utility in pain management strategies .

Pharmacological Insights

Research indicates that this compound interacts with various neurotransmitter systems beyond CCK receptors, influencing opioid receptor activity and potentially modulating anxiety responses . This multifaceted interaction highlights its significance in both pain modulation and gastrointestinal regulation.

作用機序

Proglumide sodium salt acts as a cholecystokinin receptor antagonist, blocking both the CCKA and CCKB subtypes. By inhibiting these receptors, it reduces gastrointestinal motility and gastric secretions. Additionally, it enhances the analgesic effects of opioid drugs by preventing the development of tolerance. The compound also acts as a δ-opioid receptor agonist, contributing to its analgesic properties .

類似化合物との比較

Lorglumide sodium salt: Another cholecystokinin receptor antagonist with similar properties but different selectivity and potency.

Zonisamide sodium salt: Used for different therapeutic applications but shares some structural similarities.

Uniqueness: Proglumide sodium salt is unique in its dual action as a cholecystokinin receptor antagonist and a δ-opioid receptor agonist. This dual mechanism makes it particularly effective in enhancing analgesic effects and treating gastrointestinal disorders .

生物活性

Proglumide sodium salt is a non-selective antagonist of cholecystokinin (CCK) receptors, which plays a significant role in various biological processes. This article explores the compound's biological activity, examining its mechanisms, effects on different physiological systems, and potential therapeutic applications.

Chemical Profile

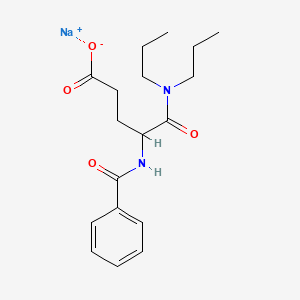

- Chemical Name: 4-(Benzoylamino)-5-(dipropylamino)-5-oxopentanoic acid sodium salt

- Molecular Formula: C₁₃H₁₈N₂O₄S

- CAS Number: 99247-33-3

- Purity: ≥98%

This compound primarily functions by antagonizing CCK receptors, specifically CCK-A and CCK-B subtypes. By inhibiting these receptors, proglumide interferes with the actions of endogenous CCK, which is involved in stimulating digestive enzyme secretion and modulating pain perception.

- Inhibition of Digestive Enzymes:

- Effects on Cancer Cells:

-

Pain Modulation:

- Proglumide has demonstrated the ability to abolish nocebo-induced hyperalgesia, indicating its involvement in pain pathways . It enhances the analgesic effects of opioids and can reduce the dosage required for effective pain management, thereby minimizing side effects associated with higher opioid doses .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study evaluated the neuroprotective effects of proglumide in a model of peripheral neuropathy induced by vincristine (VCR) administration. Mice treated with proglumide showed improved tactile sensitivity compared to control groups, highlighting its potential application in managing chemotherapy-induced neuropathic pain .

Table 2: Experimental Design for Neuroprotection Study

| Group | Treatment | Dose (mg/kg/day) | Outcome |

|---|---|---|---|

| Control | Vehicle | - | Baseline sensitivity |

| Proglumide | Proglumide | 30 | Improved sensitivity |

| Vincristine | Vincristine + Vehicle | 100 | Induced neuropathy |

| Vincristine + Proglumide | Vincristine + Proglumide | 30 | Reduced neuropathic pain |

Applications in Research and Therapy

This compound is primarily utilized in research settings to explore its role in various physiological and pathological processes. Its applications include:

- Gastroenterology: Investigating the modulation of digestive enzyme secretion.

- Oncology: Studying its effects on cancer cell proliferation.

- Pain Management: Exploring its potential as an adjunct therapy for enhancing opioid efficacy and reducing side effects.

特性

IUPAC Name |

sodium;4-benzamido-5-(dipropylamino)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4.Na/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14;/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMWGCINVOIJSO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C(CCC(=O)[O-])NC(=O)C1=CC=CC=C1.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N2NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50912821 | |

| Record name | Proglumide sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99247-33-3 | |

| Record name | Proglumide sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099247333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proglumide sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。